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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX-SE) is a bright, amine-reactive fluorescent
dye widely employed in automated DNA sequencing. As a member of the rhodamine family of
dyes, 5-ROX offers high photostability and a distinct spectral profile, making it a crucial
component in multicolor sequencing methodologies, particularly in Sanger chain-termination
sequencing. Its succinimidyl ester functional group allows for the covalent labeling of
biomolecules containing primary amines, such as amino-modified DNA primers or
dideoxynucleotide triphosphates (ddNTPSs).

In automated DNA sequencing, 5-ROX is typically used as one of the four fluorescent labels,
each corresponding to one of the four DNA bases (A, C, G, T). This enables the simultaneous
analysis of all four sequencing reactions in a single capillary, a cornerstone of high-throughput
sequencing.

Principle of 5-ROX-SE in Automated DNA
Sequencing

The utility of 5-ROX-SE in automated DNA sequencing is rooted in the Sanger sequencing
method. This method involves the enzymatic synthesis of DNA strands of varying lengths, each
terminated by a fluorescently labeled dideoxynucleotide.
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The core principle involves a cycle sequencing reaction containing:

A DNA template

A sequencing primer

DNA polymerase

A mixture of deoxynucleotide triphosphates (ANTPS)

A small concentration of fluorescently labeled dideoxynucleotide triphosphates (ddNTPS).

When a ddNTP is incorporated into the growing DNA strand, the absence of a 3'-hydroxyl
group prevents the formation of a phosphodiester bond with the next nucleotide, thus
terminating the chain. In a four-dye system, each of the four ddNTPs (ddATP, ddCTP, ddGTP,
ddTTP) is labeled with a different fluorescent dye. 5-ROX is commonly used to label one of
these ddNTPs.

The resulting mixture contains a collection of DNA fragments of different lengths, each ending
with a specific fluorescently labeled base. These fragments are then separated by size using
capillary electrophoresis. A laser excites the fluorescent dyes as they pass a detector, and the
emitted fluorescence is captured. The spectral properties of 5-ROX allow for its distinct
detection from other dyes used in the sequencing reaction. The order of the colored peaks
corresponds to the sequence of the DNA template.

Spectral and Chemical Properties of 5-ROX

A summary of the key properties of 5-ROX is presented in the table below.
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Property Value Reference
Excitation Maximum (EXx) ~575 nm [1]
Emission Maximum (Em) ~602 nm [1]
Molecular Weight 631.68 g/mol [1]

Reactive Group

N-hydroxysuccinimidyl (NHS)

[2]

ester
Reactivity Primary amines [2]
Solubility DMSO, DMF [1]

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotide
Primers with 5-ROX-SE

This protocol describes the covalent attachment of 5-ROX-SE to a DNA primer with a 5' or 3'

primary amine modification.

Materials:

5-ROX-SE

Nuclease-free water

Procedure:

Ethanol (100% and 70%)

3 M Sodium acetate, pH 5.2

Amine-modified oligonucleotide

Anhydrous Dimethyl sulfoxide (DMSO)

0.1 M Sodium bicarbonate buffer (pH 8.5)
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e Prepare 5-ROX-SE Stock Solution: Dissolve 5-ROX-SE in anhydrous DMSO to a final
concentration of 10 mg/mL. This should be done immediately before use, as the succinimidyl
ester is moisture-sensitive.

o Prepare Oligonucleotide Solution: Resuspend the amine-modified oligonucleotide in 0.1 M
sodium bicarbonate buffer (pH 8.5) to a concentration of 1-5 pg/uL.

e Labeling Reaction:

o In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the 5-
ROX-SE stock solution. A molar excess of the dye (typically 5-15 fold) is recommended to
ensure efficient labeling.

o Vortex the mixture gently and incubate for 1-2 hours at room temperature in the dark.

 Purification of Labeled Oligonucleotide: Unreacted 5-ROX-SE must be removed to prevent
interference in downstream applications. This can be achieved through several methods,
with High-Performance Liquid Chromatography (HPLC) being the most effective for
achieving high purity.[2]

a) Ethanol Precipitation (for partial purification):

o Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the labeling reaction mixture.

o Add 3 volumes of cold 100% ethanol and mix thoroughly.

o Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

o Centrifuge at 12,000 x g for 30 minutes at 4°C.

o Carefully decant the supernatant, which contains the unreacted dye.

o Wash the pellet with 500 pL of cold 70% ethanol and centrifuge for 10 minutes at 4°C.

o Remove the supernatant and air-dry the pellet.

o Resuspend the labeled oligonucleotide in nuclease-free water.
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b) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Recommended):
o System: A standard HPLC system with a UV-Vis detector.
o Column: C18 reverse-phase column.
o Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
o Mobile Phase B: Acetonitrile.
o Gradient: A linear gradient from 5% to 50% acetonitrile in 0.1 M TEAA over 30 minutes.
o Detection: Monitor the absorbance at 260 nm (for DNA) and ~575 nm (for 5-ROX).
o Procedure:
1. Dilute the labeling reaction mixture with Mobile Phase A.
2. Inject the sample onto the equilibrated HPLC column.

3. Collect fractions corresponding to the peak that absorbs at both 260 nm and ~575 nm.
This peak represents the 5-ROX labeled oligonucleotide.

4. Lyophilize the collected fractions to obtain the purified product.

Protocol 2: Dye-Terminator Sanger Sequencing

This protocol provides a general outline for a cycle sequencing reaction using a 5-ROX labeled
ddNTP. Note that commercial sequencing kits are optimized and their exact formulations are
proprietary.

Materials:
o Purified PCR product or plasmid DNA template
e Sequencing primer

e DNA Polymerase (thermostable)

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1493965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Sequencing buffer

Nuclease-free water

dNTP mix (dATP, dCTP, dGTP, dTTP)

Cycle Sequencing Reaction Mix:

ddNTP mix (with one ddNTP labeled with 5-ROX and the others with spectrally distinct dyes)

Component

Volume (for a 20 pL

Final Concentration

reaction)

Sequencing Buffer (5x) 4 uL 1x

dNTP/ddNTP Mix 2 L Varies by kit

Primer (1.6 uM) 1L 0.08 uM

DNA Template (see table ]

below) Variable See table below

DNA Polymerase 1L Varies by kit

Nuclease-free water To 20 pL -
Recommended DNA Template Quantities:

Template Type Size Quantity

Purified PCR Product 100-200 bp 1-3ng

200-500 bp 3-10 ng

500-1000 bp 5-20 ng

Single-stranded DNA - 15-30 ng

Double-stranded DNA ] 30-50 ng

(plasmid)
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Thermal Cycling Conditions:
« Initial Denaturation: 96°C for 1 minute
e 25-30 Cycles:
o Denaturation: 96°C for 10 seconds
o Annealing: 50°C for 5 seconds
o Extension: 60°C for 4 minutes
e Final Hold: 4°C
Post-Sequencing Reaction Cleanup:

It is crucial to remove unincorporated dye terminators and salts before capillary
electrophoresis.

Ethanol/EDTA Precipitation:

e To the 20 pL sequencing reaction, add 2 pyL of 125 mM EDTA.

e Add 20 pL of 100% ethanol and mix well.

e Incubate at room temperature for 15 minutes to precipitate the DNA fragments.

o Centrifuge at 3,000 x g for 30 minutes.

o Carefully remove the supernatant.

o Wash the pellet with 70 pL of 70% ethanol and centrifuge at 1,600 x g for 15 minutes.
o Remove the supernatant and air-dry the pellet for 10-15 minutes at room temperature.
e Resuspend the purified DNA fragments in 10-20 pL of Hi-Di™ Formamide.

e Denature at 95°C for 5 minutes and then immediately place on ice before loading onto the
automated sequencer.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1493965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Data Presentation

Table 1. Spectral Properties of Common Dyes in Automated DNA Sequencing

Excitation Max

Dye Emission Max (nm)  Typical Color
(nm)

6-FAM 495 520 Blue/Green

JOE 520 548 Green/Yellow

TAMRA 555 576 Yellow

5-ROX ~575 ~602 Red

Table 2: Quantitative Comparison of Fluorescent Dyes (lllustrative)

Parameter 6-FAM JOE TAMRA 5-ROX
Quantum Yield High Moderate Moderate High
Photostability Moderate Moderate Moderate High

Relative Signal
+++ ++ ++ +++

Intensity

Note: The relative signal intensity can be influenced by the specific DNA sequence and the
automated sequencer's optical system.

Visualizations
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Caption: Experimental workflow for using 5-ROX-SE in automated DNA sequencing.
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Caption: Principle of 5-ROX dye-terminator Sanger sequencing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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